molecular formula C8H18N2O B1481044 (1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol CAS No. 2092515-12-1

(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol

Cat. No. B1481044
CAS RN: 2092515-12-1
M. Wt: 158.24 g/mol
InChI Key: HEBNYGBKBOQAQS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolidine, which is a cyclic amine. It has an aminoethyl group (-NH-CH2-CH2-) and a methyl group (-CH3) attached to the pyrrolidine ring, and a methanol group (-CH2OH) attached to the nitrogen of the aminoethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the features of both amines and alcohols. The amino group (-NH2) and the hydroxyl group (-OH) are both capable of forming hydrogen bonds, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As an amine, this compound could participate in reactions typical of amines, such as acid-base reactions. The alcohol group could also be involved in reactions, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of both an amine and an alcohol could make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Carbon Dioxide Capture and Utilization

This compound has been identified as a potential candidate for CO2 capture solvent. The kinetics of CO2 absorption in aqueous solutions containing this compound are crucial for designing processes to capture CO2 from industrial exhaust gases, which is a significant step towards achieving industrial net-zero targets .

Pharmaceutical Intermediates

“(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol” serves as an intermediate in pharmaceutical synthesis. Its reactivity and structural features make it suitable for creating a variety of pharmaceutical compounds, particularly due to its compatibility with other organic compounds and sensitivity to air .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent due to its defined structure and properties. It can aid in the calibration of instruments and serve as a reference material for chromatographic analysis, ensuring accuracy and precision in measurements .

Chemical Engineering

The compound’s properties can be applied in chemical engineering, particularly in process optimization and simulation. Its predictable behavior under different conditions makes it a valuable component in modeling and optimizing chemical reactions and processes .

Environmental Science

In environmental science, the compound could be used in the study of tree-ring analysis, which is a method for understanding past environmental conditions. Its stable isotopic composition can provide insights into historical climate patterns .

Materials Science

“(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol” could be explored for its potential in materials science, especially in the development of new materials with specific optical, magnetic, or electrical properties. Its molecular structure may contribute to the design of novel materials with unique characteristics .

Biochemistry

The compound’s derivatives, such as pyrrolones and pyrrolidinones, are known for their bioactive properties. They are used in designing bioactive agents and have shown a wide range of biological activities, which could be harnessed in biochemistry research for developing new therapeutic agents .

Nanotechnology

In the field of nanotechnology, this compound could be utilized in the synthesis of nanoparticles or as a building block for creating nanostructures. Its chemical properties may allow for the precise control of size and shape at the nanoscale, which is essential for the development of nanomaterials with specific functions .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it’s used as a solvent for carbon dioxide capture, its mechanism of action would involve the absorption of CO2 .

Future Directions

The potential uses of this compound could be numerous, given the functional groups present. For example, it could be studied for use in carbon capture and storage, given the ability of amines to absorb CO2 .

properties

IUPAC Name

[1-(2-aminoethyl)-4-methylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-4-10(3-2-9)5-8(7)6-11/h7-8,11H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBNYGBKBOQAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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